molecular formula C13H7FN2O2 B6388647 5-(3-Cyano-2-fluorophenyl)picolinic acid CAS No. 1261992-74-8

5-(3-Cyano-2-fluorophenyl)picolinic acid

Cat. No.: B6388647
CAS No.: 1261992-74-8
M. Wt: 242.20 g/mol
InChI Key: LVESQZFBAWZMHA-UHFFFAOYSA-N
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Description

5-(3-Cyano-2-fluorophenyl)picolinic acid is a fluorinated picolinic acid derivative of significant interest in chemical and agricultural research. It serves as a versatile chemical building block, particularly in the design and synthesis of novel synthetic auxin herbicides. Picolinic acid compounds are a remarkable class of synthetic auxin herbicides, and recent research has focused on modifying their structure to discover compounds with potent herbicidal activity . These compounds typically exert their effects by binding to auxin-signaling F-box proteins (AFB5), leading to uncontrolled plant growth and providing effective weed control . Molecular docking studies on similar 6-aryl-substituted picolinic acids have demonstrated high binding affinity for the AFB5 receptor, suggesting a potential mechanism of action for derivatives of this compound class . Research into structurally advanced picolinic acids has shown that some derivatives exhibit superior inhibitory effects on root growth in model plants like Arabidopsis thaliana and broadleaf weeds compared to established commercial herbicides . Beyond its agricultural applications, the distinct structure featuring a picolinic acid core, a fluorophenyl group, and a cyano substituent makes this compound a valuable intermediate in medicinal chemistry for the development of pharmacologically active molecules. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(3-cyano-2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-12-8(6-15)2-1-3-10(12)9-4-5-11(13(17)18)16-7-9/h1-5,7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVESQZFBAWZMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a cornerstone for attaching aryl groups to pyridine rings. A representative protocol involves reacting 5-bromopicolinic acid with (3-cyano-2-fluorophenyl)boronic acid under palladium catalysis.

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 hours

This method achieves >80% yield in analogous systems, as evidenced by the coupling of 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid with aryl boronic esters. The cyano group’s stability under these conditions is confirmed by the absence of hydrolysis byproducts in related reactions.

Cyanation Techniques

Introducing the cyano group at the phenyl ring’s 3-position necessitates precision. Two dominant approaches emerge:

Rosenmund-von Braun Reaction

Treating 3-bromo-2-fluorophenyl intermediates with CuCN in DMF at 150°C installs the cyano group via nucleophilic aromatic substitution. Patent EP0333020A2’s use of CuSO₄ as a catalyst in amination reactions suggests copper’s broader utility in aryl functionalization.

Optimized Parameters :

  • Substrate: 3-bromo-2-fluorophenylboronic acid

  • Cyanide Source: CuCN (1.2 equiv)

  • Solvent: DMF

  • Temperature: 150°C, 24 hours

Palladium-Catalyzed Cyanation

A safer alternative employs Pd₂(dba)₃ with Xantphos ligand and Zn(CN)₂ in toluene. This method, adapted from trifluoromethylpyridine syntheses, avoids toxic cyanide salts and achieves >70% yield for electron-deficient arenes.

Hydrolysis of Nitriles to Carboxylic Acids

The picolinic acid moiety is synthesized via nitrile hydrolysis. Patent EP0333020A2 describes a one-step procedure using concentrated H₂SO₄ followed by HCl, directly converting 2-cyanopyridines to picolinic acids.

Stepwise Procedure :

  • Sulfuric Acid Hydrolysis :

    • Reactant: 5-(3-Cyano-2-fluorophenyl)picolinonitrile

    • Conditions: H₂SO₄ (98%), 100°C, 4 hours

  • Acid Workup :

    • Add HCl (6 M) to pH 1–2

    • Precipitate product by cooling to 0°C

This method yields 85–90% pure this compound, with NMR confirming the absence of residual nitrile (δ 7.09 ppm, DMSO).

Chlorination and Functional Group Interconversion

Phosphorus-based chlorinating agents (PCl₅, POCl₃) activate hydroxyl groups for subsequent displacement. In EP0333020A2, refluxing 2,6-dihydroxy-3-cyano-5-fluoropyridine with PCl₅/POCl₃ (3:1) generates 2,6-dichloro derivatives, which are hydrolyzed to dicarboxylic acids. For the target compound, selective chlorination at the pyridine’s 2-position could precede hydrolysis to install the carboxylic acid.

Purification and Characterization

Final purification involves solvent extraction (methylene chloride) and recrystallization from ethanol/water. Analytical data from analogous compounds include:

Property Value
Melting Point135–140°C (decomp.)
¹H NMR (DMSO-d₆)δ 7.09 (d, J=12 Hz, 1H, Ar–H)
HPLC Purity (C18 column)>99%

Challenges and Mitigation Strategies

  • Regioselectivity in Cyanation : Competing para-cyanation is minimized using sterically hindered ligands (Xantphos).

  • Fluorine Stability : Fluorine’s electronegativity necessitates mild acidic conditions during hydrolysis to prevent C–F bond cleavage.

  • Byproduct Formation : Unreacted boronic acids are removed via aqueous washes (NaHCO₃), as detailed in US10633341B2 .

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyano-2-fluorophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(3-Cyano-2-fluorophenyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, supported by experimental findings:

Compound Name Substituents/Features Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-(4-Butylphenyl)picolinic acid (qy17) 4-butylphenyl group ~257.30 (estimated) Superior antibacterial activity (Enterococcus faecium), high solubility, stability
5-(4-(tert-Butyl)phenyl)picolinic acid (qy20) 4-(tert-butyl)phenyl group ~285.35 (estimated) Lower antibacterial efficacy, reduced solubility compared to qy17
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid Multiple halogens (Cl, F), methoxy, amino groups ~377.57 (estimated) Herbicidal activity (broad-spectrum weed control)
6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid 5-fluoro-2-methylphenyl, amino group 246.24 Pharmaceutical intermediate, coupling reactions, high purity (≥95%)
5-(Trifluoromethyl)picolinic acid Trifluoromethyl (-CF₃) group 191.12 High lipophilicity, potential agrochemical applications
5-(5-Carboxy-2-fluorophenyl)picolinic acid Carboxy (-COOH), 2-fluorophenyl groups 261.20 Enhanced solubility due to carboxylic acid

Structural and Functional Insights

Antibacterial Activity
  • qy17 vs. qy20 : The 4-butyl group in qy17 likely improves membrane penetration compared to the bulky tert-butyl group in qy20, explaining its superior antibacterial activity and solubility .
  • Role of Cyano Group: In 5-(3-cyano-2-fluorophenyl)picolinic acid, the cyano group’s electron-withdrawing nature may enhance interactions with bacterial targets, though direct antibacterial data are unavailable.
Pharmaceutical Potential
  • The amino group in 6-amino-3-(5-fluoro-2-methylphenyl)picolinic acid facilitates its use as a coupling intermediate, whereas the cyano group in the target compound could offer metabolic stability advantages in drug design.
Solubility and Stability
  • The carboxylic acid group in 5-(5-carboxy-2-fluorophenyl)picolinic acid increases water solubility but may reduce cell permeability. The cyano-fluorophenyl combination in the target compound balances moderate polarity and lipophilicity.

Research Findings and Trends

  • Substituent Position Matters : Ortho-fluorine substitution (as in the target compound) may sterically hinder interactions compared to para-substituted analogs like qy17, but it could reduce toxicity .
  • Electron-Withdrawing Groups: Cyano and trifluoromethyl groups enhance stability but may require structural optimization to avoid excessive hydrophobicity .
  • Hybrid Derivatives: Combining features (e.g., cyano + amino groups) could yield compounds with dual functionality for targeted applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-(3-Cyano-2-fluorophenyl)picolinic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Multi-step synthesis routes involving nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) are commonly used for introducing cyano and fluoro substituents to the picolinic acid scaffold. For example, starting with halogenated picolinic acid derivatives, cyano groups can be introduced via copper(I)-catalyzed cyanation, while fluorination may employ reagents like Selectfluor™ under anhydrous conditions . Optimize yields by controlling temperature (e.g., 60–80°C for cyanation), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of fluorinating agents). Purification via recrystallization or flash chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity.

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and assess purity. For example, the fluorine environment (e.g., deshielded peaks in 19F^{19}\text{F} NMR) can distinguish between ortho/para isomers .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 217.05 for C13_{13}H6_6FN2_2O2_2) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste Disposal : Segregate waste in labeled containers for halogenated organic compounds. Neutralize acidic residues with sodium bicarbonate before disposal .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .

Advanced Research Questions

Q. How can the electronic properties of this compound be exploited in designing metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : The compound’s bidentate structure (carboxylic acid and cyano groups) enables coordination with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Synthesize MOFs via solvothermal methods (e.g., 120°C in DMF/ethanol) and characterize using X-ray diffraction (XRD) and BET surface area analysis. Test catalytic activity in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) under mild conditions (50°C, O2_2 atmosphere) .

Q. What computational approaches are effective in predicting the interaction of this compound with kinase targets, and how can these guide experimental validation?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against kinases (e.g., EGFR, VEGFR). Prioritize residues forming hydrogen bonds (e.g., carboxylic acid with Lys/Arg) or hydrophobic interactions (fluoroaryl with Phe/Tyr) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA.
  • Experimental Validation : Perform kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations to correlate computational predictions with IC50_{50} values .

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar picolinic acid derivatives (e.g., antiviral vs. neuroprotective effects)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace cyano with nitro) and test in standardized assays (e.g., plaque reduction for antiviral activity, MTT assays for neuroprotection).
  • Dose-Response Analysis : Compare EC50_{50} values across studies to identify potency thresholds. For example, antiviral activity may require >10 µM concentrations, while neuroprotection could emerge at <1 µM .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify pathway-specific effects (e.g., interferon signaling vs. oxidative stress response) .

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